1,2-Epoxybutane

Description

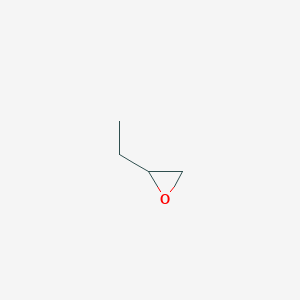

Structure

3D Structure

Properties

IUPAC Name |

2-ethyloxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O/c1-2-4-3-5-4/h4H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBACIKXCRWGCBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O | |

| Record name | 1,2-BUTYLENE OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2689 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BUTYLENE OXIDE (STABILIZED) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0636 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

24969-07-1 | |

| Record name | 1,2-Butylene oxide homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24969-07-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID6020569 | |

| Record name | 1,2-Epoxybutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6020569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

72.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1,2-butylene oxide appears as a clear colorless volatile liquid with an ethereal odor. Flash point near 0 °F. Density about 6.9 lb / gal. Soluble in water. Boiling point near 140 °F. Flammable over a wide range of vapor-air concentrations. May polymerize with the evolution of heat and possible rupture of container if contaminated. Vapors irritate eyes, skin and respiratory system. Prolonged contact with skin may cause in delayed burns. Vapors are heavier than air. Used as an intermediate to make various polymers. Chemicals that polymerize are often stabilized by refrigeration., Liquid, Colorless liquid with a characteristic odor; [ICSC] Colorless liquid with an unpleasant odor; May decompose on exposure to moisture; [MSDSonline], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. | |

| Record name | 1,2-BUTYLENE OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2689 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Oxirane, 2-ethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Epoxybutane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6481 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | BUTYLENE OXIDE (STABILIZED) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0636 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

145 °F at 760 mmHg (NTP, 1992), 63.4 °C, 63.3 °C | |

| Record name | 1,2-BUTYLENE OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2689 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-BUTENE OXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2855 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BUTYLENE OXIDE (STABILIZED) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0636 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

10 °F (NTP, 1992), -22 °C, -7 °F (-22 °C) (closed cup), -22 °C c.c. | |

| Record name | 1,2-BUTYLENE OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2689 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-Epoxybutane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6481 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-BUTENE OXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2855 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BUTYLENE OXIDE (STABILIZED) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0636 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

greater than or equal to 100 mg/mL at 63 °F (NTP, 1992), In water, 95.5 g/L at 25 °C (OECD Method 105), In water, 8.68 g/100 g water at 25 °C, In water, 59 g/L at 20 °C, Very soluble in ethanol, acetone; miscible with ether, Miscible with common aliphatic and aromatic solvents, Solubility in water, g/100ml at 20 °C: 5.9 (moderate) | |

| Record name | 1,2-BUTYLENE OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2689 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-BUTENE OXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2855 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BUTYLENE OXIDE (STABILIZED) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0636 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.826 at 77 °F (USCG, 1999) - Less dense than water; will float, 0.8297 g/cu cm at 20 °C, 0.83 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.3 | |

| Record name | 1,2-BUTYLENE OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2689 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-BUTENE OXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2855 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BUTYLENE OXIDE (STABILIZED) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0636 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

2.49 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 2.49 (Air = 1), Relative vapor density (air = 1): 2.2 | |

| Record name | 1,2-BUTYLENE OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2689 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-BUTENE OXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2855 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BUTYLENE OXIDE (STABILIZED) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0636 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

160 mmHg at 55 °F ; 215 mmHg at 70.0 °F (NTP, 1992), 180.0 [mmHg], 170 mm Hg at 24 °C, Vapor pressure, kPa at 20 °C: 18.8 | |

| Record name | 1,2-BUTYLENE OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2689 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-Epoxybutane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6481 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-BUTENE OXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2855 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BUTYLENE OXIDE (STABILIZED) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0636 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Colorless liquid | |

CAS No. |

106-88-7 | |

| Record name | 1,2-BUTYLENE OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2689 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-Epoxybutane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106-88-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Butene oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000106887 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Epoxybutane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24240 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-butylene oxide | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/12-butylene-oxide-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Oxirane, 2-ethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Epoxybutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6020569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-epoxybutane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.127 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYLOXIRANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FR67H5388O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-BUTENE OXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2855 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BUTYLENE OXIDE (STABILIZED) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0636 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-76 °F (NTP, 1992), -150 °C | |

| Record name | 1,2-BUTYLENE OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2689 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-BUTENE OXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2855 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BUTYLENE OXIDE (STABILIZED) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0636 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

Synthesis of 1,2-Epoxybutane from 1-Butene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for producing 1,2-epoxybutane from 1-butene. It is designed to furnish researchers, scientists, and professionals in drug development with detailed methodologies, comparative data, and a thorough understanding of the reaction pathways involved. This document covers the traditional chlorohydrin and peroxyacetic acid processes, as well as the more contemporary and catalytically advanced method utilizing titanium silicalite-1 (TS-1) with hydrogen peroxide.

Introduction

This compound, also known as 1,2-butylene oxide, is a versatile chiral epoxide intermediate with significant applications in the synthesis of fine chemicals, pharmaceuticals, and polymers. Its production from the readily available feedstock 1-butene has been a subject of extensive research, leading to the development of several distinct synthetic strategies. This guide will delve into the core methodologies, providing detailed experimental protocols, quantitative performance data, and visual representations of the underlying processes to aid in laboratory and developmental work.

Synthetic Methodologies

The synthesis of this compound from 1-butene is predominantly achieved through three main routes: the chlorohydrin process, epoxidation with peroxyacetic acid, and catalytic epoxidation with hydrogen peroxide over a heterogeneous catalyst. Each method possesses distinct advantages and disadvantages concerning yield, selectivity, safety, and environmental impact.

Chlorohydrin Process

The chlorohydrin process is a traditional method for the synthesis of epoxides. It involves the reaction of an alkene with chlorine in the presence of water to form a chlorohydrin, which is subsequently dehydrochlorinated with a base to yield the epoxide.

Experimental Protocol:

-

Step 1: Formation of Butylene Chlorohydrin: In a stirred reactor, 1-butene is bubbled through a mixture of chlorine and water at a controlled temperature, typically between 20-40 °C. The reaction is exothermic and requires cooling to maintain the desired temperature. The concentration of reactants is carefully controlled to favor the formation of the chlorohydrin and minimize the formation of byproducts such as dichlorobutane.

-

Step 2: Dehydrochlorination: The resulting aqueous solution of butylene chlorohydrin is treated with a base, such as calcium hydroxide (slaked lime) or sodium hydroxide, to effect dehydrochlorination. This reaction is typically carried out at a temperature of 60-80 °C. The this compound formed is volatile and can be removed from the reaction mixture by steam distillation.

-

Purification: The crude this compound is then purified by fractional distillation to remove water and any remaining byproducts.

Epoxidation with Peroxyacetic Acid

Epoxidation using peroxy acids, such as peroxyacetic acid, is another established method for converting alkenes to epoxides. This reaction, often referred to as the Prilezhaev reaction, proceeds via a concerted mechanism.

Experimental Protocol:

-

Reaction Setup: In a glass reactor equipped with a stirrer, thermometer, and dropping funnel, a solution of 1-butene in a suitable inert solvent (e.g., dichloromethane, chloroform, or ethyl acetate) is prepared.

-

Reagent Addition: A solution of peroxyacetic acid in the same solvent is added dropwise to the 1-butene solution while maintaining the reaction temperature between 20-30 °C. The reaction is exothermic, and cooling is necessary.

-

Reaction Monitoring: The progress of the reaction can be monitored by techniques such as gas chromatography (GC) or by titrating the remaining peroxyacetic acid.

-

Work-up: Upon completion, the reaction mixture is washed with a solution of sodium sulfite to reduce excess peroxy acid, followed by washing with a sodium bicarbonate solution to remove acetic acid, and finally with brine. The organic layer is then dried over an anhydrous salt (e.g., magnesium sulfate or sodium sulfate) and the solvent is removed by distillation.

-

Purification: The resulting crude this compound is purified by fractional distillation.

Catalytic Epoxidation with Hydrogen Peroxide over TS-1

The use of titanium silicalite-1 (TS-1) as a catalyst for the epoxidation of alkenes with hydrogen peroxide represents a significant advancement in green chemistry. This method offers high selectivity and utilizes a more environmentally benign oxidant compared to peroxy acids.

Experimental Protocol: Batch Reactor

-

Catalyst Preparation: TS-1 catalyst is synthesized hydrothermally. In a typical preparation, tetraethyl orthosilicate (TEOS) is used as the silicon source and tetrabutyl titanate (TBOT) as the titanium source in a tetrapropylammonium hydroxide (TPAOH) solution. The mixture is heated in an autoclave to promote crystallization. The resulting solid is then filtered, washed, dried, and calcined to remove the template.

-

Reaction Procedure:

-

A stainless steel batch reactor (e.g., 200 mL) is charged with the synthesized TS-1 catalyst (e.g., 0.1 g) and a solution of hydrogen peroxide in methanol (e.g., 34 mL of a 1.0 mol L⁻¹ solution).

-

The reactor is sealed, and 1-butene is introduced to a pressure of 0.25 MPa.

-

The reaction mixture is heated to 323 K (50 °C) and stirred for a specified duration (e.g., 1 hour).

-

After the reaction, the reactor is cooled, and the product mixture is collected.

-

-

Analysis: The conversion of hydrogen peroxide can be determined by iodometric titration. The yield and selectivity of this compound are typically determined by gas chromatography (GC) using an internal standard.

Quantitative Data Presentation

The following tables summarize the quantitative data for the different synthetic methods, allowing for a direct comparison of their efficiencies.

Table 1: Performance of TS-1 Catalysts in 1-Butene Epoxidation

| Catalyst | H₂O₂ Conversion (%) | Turnover Frequency (TOF) (h⁻¹) | Selectivity to this compound (%) |

| TS-1 (Conventional) | 78.5 | 125 | >99 |

| TS-1 (Starch-assisted synthesis) | 92.3 | 147 | >99 |

Reaction conditions: 0.1 g catalyst, 1.0 mol L⁻¹ H₂O₂ in methanol, 0.25 MPa 1-butene, 323 K, 1 h.

Table 2: Comparison of Different Synthetic Methods for this compound

| Method | Oxidant | Catalyst | Typical Yield (%) | Typical Selectivity (%) | Key Advantages | Key Disadvantages |

| Chlorohydrin Process | Chlorine, Water | None | 75-90 | 85-95 | Low-cost raw materials | Large amounts of chlorinated byproducts and wastewater, corrosive. |

| Peroxyacetic Acid | Peroxyacetic Acid | None | 80-95 | 90-98 | High yield and selectivity | Use of a hazardous and corrosive oxidant, formation of acetic acid byproduct. |

| Catalytic (TS-1) | Hydrogen Peroxide | TS-1 | 85-98 | >99 | High selectivity, environmentally friendly oxidant (water is the only byproduct), catalyst is recyclable. | Catalyst preparation can be complex, potential for catalyst deactivation. |

Purification of this compound

The purification of this compound from the reaction mixture is a critical step to obtain a high-purity product. The choice of method depends on the synthesis route and the impurities present.

-

Fractional Distillation: This is the most common method for purifying this compound, which has a boiling point of 63 °C. It is effective in separating the epoxide from higher-boiling byproducts and solvents.

-

Extractive Distillation: In cases where this compound forms an azeotrope with a component of the reaction mixture (e.g., methanol), extractive distillation is employed. A high-boiling solvent is added to alter the relative volatilities of the components, allowing for their separation. Purity of up to 99.9% can be achieved with this method.

-

Thin Film Distillation: This technique is particularly useful for concentrating the epoxide from dilute reaction mixtures under mild conditions, minimizing the risk of thermal degradation or ring-opening reactions.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key reaction pathways and experimental workflows discussed in this guide.

Caption: The Chlorohydrin Process for this compound Synthesis.

Caption: Epoxidation of 1-Butene using Peroxyacetic Acid.

1,2-Epoxybutane chemical properties and reactivity

An In-depth Technical Guide to the Chemical Properties and Reactivity of 1,2-Epoxybutane

Introduction

This compound, also known as ethyloxirane or 1,2-butylene oxide, is a versatile and highly reactive organic compound.[1] It is a chiral epoxide that serves as a crucial intermediate and building block in a wide array of applications, from the synthesis of polymers and biodegradable plastics to the production of pharmaceuticals and agrochemicals.[1][2][3][4] Its significance stems from the strained three-membered epoxide ring, which is susceptible to nucleophilic attack, facilitating a variety of ring-opening reactions.[1][5] This guide provides a comprehensive overview of the chemical properties and reactivity of this compound, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound is a colorless, volatile liquid with a characteristic ethereal odor.[5][6][7] It is a highly flammable substance with a low flash point.[8][9] The compound is soluble in water and miscible with most organic solvents.[5][8][10] Key physical and chemical properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₈O | [2] |

| Molar Mass | 72.11 g/mol | [8] |

| Appearance | Colorless liquid | [2][5] |

| Odor | Ethereal, pungent | [6][8][10] |

| Density | 0.829 g/mL at 25 °C | |

| Boiling Point | 63 °C | [2] |

| Melting Point | -150 °C | [2] |

| Flash Point | -22 °C | [2][8] |

| Vapor Pressure | 140 mmHg at 20 °C | [8] |

| Water Solubility | 59 g/L at 20 °C | [11] |

| Refractive Index | n20/D 1.384 | |

| CAS Number | 106-88-7 | [2][8] |

Reactivity and Reaction Mechanisms

The reactivity of this compound is dominated by the high ring strain of the epoxide group, which makes it susceptible to ring-opening reactions with a wide range of nucleophiles.[1][5] These reactions can be catalyzed by either acids or bases, and the regioselectivity of the attack depends on the reaction conditions.[12][13]

Acid-Catalyzed Ring-Opening

Under acidic conditions, the epoxide oxygen is first protonated, making the ring more susceptible to nucleophilic attack.[13] The nucleophile then attacks one of the carbon atoms of the epoxide ring. For an asymmetrical epoxide like this compound, the attack preferentially occurs at the more substituted carbon atom.[12] This is because the transition state has a significant carbocation-like character, which is stabilized by the alkyl group on the secondary carbon.[13] For example, the reaction of this compound with an acid in the presence of methanol yields 1-methoxy-2-butanol as the major product.[12]

Figure 1: Acid-Catalyzed Ring-Opening of this compound.

Base-Catalyzed Ring-Opening

In the presence of a strong base or nucleophile, the ring-opening of this compound proceeds via an SN2 mechanism.[13] The nucleophile directly attacks one of the carbon atoms of the epoxide ring, leading to the opening of the ring. In this case, the attack occurs at the less sterically hindered carbon atom, which is the primary carbon in this compound.[13] For instance, the reaction with sodium ethoxide in ethanol would yield 1-ethoxy-2-butanol.[13]

Figure 2: Base-Catalyzed Ring-Opening of this compound.

Polymerization

This compound can undergo ring-opening polymerization to form poly(butylene oxide).[14][15] This polymerization can be initiated by acids, bases, or organometallic catalysts.[7][14] The reaction can be violent and exothermic, especially in the presence of catalysts or when heated.[7] The properties of the resulting polymer, such as its molecular weight and water solubility, can be controlled by the choice of initiator and reaction conditions.[7][14] Anionic ring-opening polymerization, for example, initiated by a secondary amide in the presence of a phosphazene base, can proceed in a controlled manner to produce polymers with a narrow molar mass distribution.[14][15]

Experimental Protocols

Synthesis of this compound via Catalytic Oxidation of 1-Butene

This protocol describes a method for the synthesis of this compound from 1-butene using hydrogen peroxide as the oxidizing agent and a phosphotungstic acid catalyst.[16]

Materials:

-

1-Butene

-

50% Hydrogen peroxide (H₂O₂)

-

Toluene

-

Tributyl phosphate

-

Phosphotungstic acid catalyst

Procedure:

-

Prepare the working fluid by mixing toluene, tributyl phosphate, and 50% hydrogen peroxide in a molar ratio of 1:0.8:1.5. Dehydrate the mixture under reduced pressure.

-

Charge the working fluid and 1-butene into a suitable reactor. The molar ratio of 1-butene to 50% hydrogen peroxide should be 3:1.

-

Add the phosphotungstic acid catalyst to the reactor. The catalyst concentration should be 2.0% relative to the working fluid.

-

Carry out the reaction at a temperature of 70°C and a pressure of 0.5 MPa for 5 hours.

-

After the reaction is complete, cool the reactor and carefully vent any excess pressure.

-

The product, this compound, can be isolated and purified from the reaction mixture by chromatography.[16] The reported yield of this compound based on hydrogen peroxide is 96.8%, with a selectivity of 99.6%.[16]

Anionic Ring-Opening Polymerization of this compound

The following is a representative protocol for the anionic ring-opening polymerization of this compound initiated by N-methylbenzamide and a phosphazene base.[14]

Materials:

-

This compound, freshly distilled

-

N-methylbenzamide (initiator precursor)

-

tBuP₄ phosphazene base solution

-

Toluene, anhydrous

Procedure:

-

In a glovebox under an argon atmosphere, add N-methylbenzamide (e.g., 20 mg, 0.148 mmol) to a polymerization tube fitted with a Rotaflo stopcock.

-

Under a secondary vacuum, cryo-distill a specific volume of toluene (e.g., 2.0 mL) into the reaction flask.

-

Add the tBuP₄ solution (e.g., 185 µL) using a microsyringe and stir the mixture at room temperature for 10 minutes to generate the initiator.

-

Cryo-distill a specific volume of this compound (e.g., 0.96 mL) into the reaction flask.

-

Allow the reaction to proceed at a controlled temperature (e.g., 25°C). The progress of the polymerization can be monitored by techniques such as ¹H NMR.

-

Upon completion, the polymerization can be terminated by the addition of a proton source, such as methanol.

-

The resulting polymer can be purified by precipitation in a non-solvent and characterized by NMR, size-exclusion chromatography (SEC), and MALDI-ToF mass spectrometry.[14]

Figure 3: General Workflow for Anionic Polymerization of this compound.

Safety and Handling

This compound is a highly flammable and reactive compound that poses several health hazards.[9][17] It is classified as toxic and can be harmful if inhaled, ingested, or absorbed through the skin.[9] Prolonged or repeated exposure may lead to respiratory irritation, skin irritation, and potential damage to the central nervous system.[9] It is also suspected of being a carcinogen.[8][17]

Handling Precautions:

-

Work in a well-ventilated area, preferably under a fume hood.[18]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[9][18]

-

Keep away from heat, sparks, open flames, and other ignition sources.[17]

-

Ground and bond containers and receiving equipment to prevent static discharge.[17]

-

Avoid contact with skin, eyes, and clothing.[18]

Storage:

-

Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases.[7][18]

-

Keep containers tightly closed.[17]

-

Store in a designated flammable liquid storage cabinet.[9]

In case of a spill, it should be contained and cleaned up using absorbent materials, following proper waste disposal procedures.[18] Emergency preparedness, including an established response plan for accidental releases or exposures, is crucial.[9]

References

- 1. nbinno.com [nbinno.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound: a Key Intermediate in Bio-based Chemical Synthesis - Nanjing Chemical Material Corp. [njchm.com]

- 4. nbinno.com [nbinno.com]

- 5. CAS 106-88-7: this compound | CymitQuimica [cymitquimica.com]

- 6. This compound | C4H8O | CID 7834 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | 106-88-7 [chemicalbook.com]

- 8. This compound (Ethyloxirane) [benchchem.com]

- 9. Safety Considerations Associated with this compound - Nanjing Chemical Material Corp. [njchm.com]

- 10. This compound - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 12. youtube.com [youtube.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. This compound synthesis - chemicalbook [chemicalbook.com]

- 17. chemicalbook.com [chemicalbook.com]

- 18. Safety Precautions When Handling and Storing this compound - Nanjing Chemical Material Corp. [njchm.com]

Physical properties of 1,2-Epoxybutane (boiling point, density)

Physical Properties of 1,2-Epoxybutane: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the key physical properties of this compound (also known as ethyloxirane or 1,2-butylene oxide), a vital intermediate in various chemical syntheses. The focus is on its boiling point and density, critical parameters for its application in research and manufacturing.

Core Physical Properties

This compound is a clear, colorless, and volatile liquid with an ethereal odor.[1][2] It is a flammable liquid over a wide range of vapor-air concentrations.[1][2]

Quantitative Data Summary

The boiling point and density of this compound have been reported across various sources. The following table summarizes these values, noting the conditions under which they were measured.

| Physical Property | Value | Conditions | Reference(s) |

| Boiling Point | 63 °C | at 1013 hPa | [3] |

| 63.3 °C | Not specified | [1][4] | |

| ~63-65 °C | Not specified | [5] | |

| 145 °F (63 °C) | at 1 atm | [6] | |

| Density | 0.83 g/cm³ | at 20 °C | [3] |

| 0.829 g/mL | at 20 °C | [2] | |

| 0.829 g/mL | at 25 °C | [7] | |

| 0.826 | at 25 °C | [6] | |

| 0.8312 g/mL | at 20°C/20°C | [4] | |

| 0.837 g/mL | at 17°C/4°C | [4] | |

| 0.859–0.865 g/cm³ | at 20°C | [5] |

Experimental Protocols

The determination of the physical properties of volatile organic compounds like this compound requires precise experimental techniques. Below are generalized methodologies for ascertaining boiling point and density.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[8] For a pure compound, the boiling point is a characteristic physical property.[8][9]

1. Capillary Method (Thiele Tube Method):

This microscale method is suitable for small sample volumes.[10]

-

Apparatus: Thiele tube, thermometer, small test tube (Durham tube), capillary tube (sealed at one end), heating oil, and a heat source.[10]

-

Procedure:

-

A small amount of the liquid sample is placed in the small test tube.

-

A capillary tube, with its open end downwards, is placed inside the test tube.

-

The test tube is attached to a thermometer and immersed in a Thiele tube containing heating oil.

-

The Thiele tube is gently heated, causing the air trapped in the capillary tube to be expelled and a stream of vapor bubbles to emerge from the capillary's open end.

-

The heat source is removed, and the apparatus is allowed to cool.

-

The boiling point is the temperature at which the liquid is drawn back into the capillary tube.[10]

-

2. Distillation Method:

This method is used for larger quantities of the substance and can also serve as a purification step.

-

Apparatus: Distillation flask, condenser, receiving flask, thermometer, and heat source.

-

Procedure:

-

The liquid is placed in the distillation flask along with boiling chips to ensure smooth boiling.

-

The apparatus is assembled, and the thermometer bulb is positioned so that its top is level with the side arm of the distillation flask leading to the condenser.

-

The liquid is heated to its boiling point, and the vapor rises, surrounds the thermometer bulb, and then passes into the condenser.

-

The temperature at which the vapor and liquid are in equilibrium, indicated by a stable temperature reading on the thermometer while the liquid is distilling, is recorded as the boiling point.

-

Density Determination

Density is the mass per unit volume of a substance. For liquids, it is commonly determined using a pycnometer or a hydrometer.

1. Pycnometer Method:

-

Apparatus: A pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it), and an analytical balance.

-

Procedure:

-

The empty pycnometer is weighed.

-

It is then filled with the liquid, ensuring no air bubbles are present, and the stopper is inserted. The excess liquid that escapes through the capillary is wiped off.

-

The filled pycnometer is weighed.

-

The pycnometer is then emptied, cleaned, and filled with a reference substance of known density (e.g., distilled water) at the same temperature, and weighed again.

-

The density of the sample is calculated by comparing the mass of the sample to the mass of the reference substance.

-

Logical Relationships of Physical Properties

The following diagram illustrates the relationship between the molecular structure of this compound and its resulting physical properties, which in turn influence its applications and safety considerations.

Caption: Relationship between molecular structure and physical properties.

References

- 1. This compound | C4H8O | CID 7834 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 106-88-7 [chemicalbook.com]

- 3. merckmillipore.com [merckmillipore.com]

- 4. This compound - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. This compound [intersurfchem.net]

- 6. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 7. 1,2-环氧丁烷 ≥99% | Sigma-Aldrich [sigmaaldrich.com]

- 8. Video: Boiling Points - Concept [jove.com]

- 9. cdn.juniata.edu [cdn.juniata.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Molecular Structure and Properties of 1,2-Epoxybutane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,2-epoxybutane, a vital chiral intermediate in organic synthesis. The document details its molecular structure, physicochemical properties, synthesis protocols, and key reaction mechanisms, with a focus on providing actionable data and methodologies for laboratory and industrial applications.

Molecular Structure and Identification

This compound, also known as ethyloxirane or 1,2-butylene oxide, is a chiral epoxide. Its structure consists of a three-membered ring containing two carbon atoms and one oxygen atom, with an ethyl group attached to one of the carbons.[1] The presence of a stereocenter at the C2 position means that this compound exists as a pair of enantiomers: (R)-1,2-epoxybutane and (S)-1,2-epoxybutane.

Molecular Formula: C₄H₈O[2][3]

Molecular Weight: 72.11 g/mol [2][3]

Chemical Identifiers:

| Identifier | Value |

| CAS Number | 106-88-7 (Racemate)[2][3] |

| 3760-95-0 ((R)-enantiomer)[1] | |

| 30608-62-9 ((S)-enantiomer)[1] | |

| EC Number | 203-438-2[2] |

| UN Number | 3022[2] |

| InChI (Racemate) | InChI=1S/C4H8O/c1-2-4-3-5-4/h4H,2-3H2,1H3 |

| SMILES (Racemate) | CCC1CO1 |

Physicochemical and Spectroscopic Data

The physical and chemical properties of this compound are summarized in the tables below, providing a consolidated resource for researchers.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Appearance | Clear, colorless liquid with a pungent, ether-like odor | [2][4] |

| Density | 0.829 g/mL at 25 °C | |

| Melting Point | -150 °C | [1] |

| Boiling Point | 63 °C | |

| Flash Point | -22 °C (closed cup) | [4] |

| Water Solubility | 59 g/L at 20 °C | [5] |

| Vapor Pressure | 140 mmHg at 20 °C | |

| Refractive Index | n20/D 1.384 | |

| log Kow | 0.68 | [5] |

Table 2: Spectroscopic Data of this compound

| Spectroscopy | Data Reference |

| ¹H NMR | Spectral data available[6] |

| ¹³C NMR | Spectral data available |

| Infrared (IR) | Spectral data available[7] |

| Mass Spectrometry (MS) | Spectral data available |

Synthesis of this compound

This compound is primarily synthesized through the epoxidation of 1-butene. Two common industrial methods are the chlorohydrin process and the direct oxidation with peroxides.

Experimental Protocol 1: Epoxidation of 1-Butene with Hydrogen Peroxide

This protocol describes a laboratory-scale synthesis of this compound using hydrogen peroxide as the oxidant and a titanium silicalite molecular sieve as the catalyst.

Materials:

-

1-Butene

-

Hydrogen peroxide (30% aqueous solution)

-

Dimethyl carbonate (solvent)

-

Ammonia-modified titanium silicalite molecular sieve (catalyst)

-

Sodium lauryl sulfate (surfactant)

-

High-pressure reactor

Procedure:

-

In a high-pressure reactor equipped with a stirrer, add 20.0 g of dimethyl carbonate, 0.5 g of ammonia-modified titanium silicalite molecular sieve, and 0.08 g of sodium lauryl sulfate.

-

Seal the reactor and introduce 1.0 g of 1-butene.

-

Add 0.5 g of 30% hydrogen peroxide to the mixture.

-

Heat the reactor to 50°C and pressurize to 0.4 MPa.

-

Maintain the reaction under vigorous stirring for 2.0 hours.

-

After the reaction is complete, cool the reactor to room temperature and carefully vent the pressure.

-

The product, this compound, can be isolated from the reaction mixture by extractive distillation due to the close boiling points of the product and methanol, which can be a co-solvent or byproduct.[8]

Expected Outcome: This method can achieve a hydrogen peroxide conversion of approximately 87.2% and a this compound yield of 93.3%.[9]

Experimental Workflow: Synthesis of this compound

Caption: Workflow for the synthesis of this compound.

Key Reactions of this compound

The high reactivity of the strained epoxide ring makes this compound a versatile intermediate for a variety of chemical transformations, most notably ring-opening reactions. These reactions can be catalyzed by either acids or bases, leading to different regiochemical outcomes.

Acid-Catalyzed Ring-Opening

Under acidic conditions, the epoxide oxygen is first protonated, making the ring more susceptible to nucleophilic attack. The nucleophile then attacks the more substituted carbon atom of the epoxide.[10]

Experimental Protocol 2: Acid-Catalyzed Methanolysis of this compound

Materials:

-

This compound

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated, catalytic amount)

-

Sodium bicarbonate (saturated aqueous solution)

-

Diethyl ether

-

Magnesium sulfate (anhydrous)

Procedure:

-

Dissolve this compound in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution in an ice bath and add a catalytic amount of concentrated sulfuric acid dropwise.

-

Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution until the effervescence ceases.

-

Extract the product with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the product by fractional distillation.

Base-Catalyzed Ring-Opening

In the presence of a strong nucleophile under basic or neutral conditions, the ring-opening occurs via an Sₙ2 mechanism, with the nucleophile attacking the less sterically hindered carbon atom.

Experimental Protocol 3: Base-Catalyzed Methanolysis of this compound

Materials:

-

This compound

-

Sodium methoxide

-

Methanol (anhydrous)

-

Ammonium chloride (saturated aqueous solution)

-

Diethyl ether

-

Magnesium sulfate (anhydrous)

Procedure:

-

Prepare a solution of sodium methoxide in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Add this compound to the sodium methoxide solution.

-

Heat the reaction mixture to reflux and monitor its progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Quench the reaction by adding saturated ammonium chloride solution.

-

Extract the product with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the product by fractional distillation.

Signaling Pathway: Ring-Opening Reactions of this compound

Caption: Pathways for acid- and base-catalyzed ring-opening.

Applications in Research and Development

This compound is a crucial building block in the synthesis of a wide range of organic compounds.[11] Its primary applications include:

-

Stabilizer: It is widely used as a stabilizer for chlorinated hydrocarbon solvents, acting as an acid scavenger.[4]

-

Chemical Intermediate: It serves as a precursor for the production of butylene glycols, polybutylene glycols, glycol ethers, and esters.[4]

-

Pharmaceutical and Agrochemical Synthesis: The ability to introduce specific functionalities through ring-opening reactions makes it a valuable intermediate in the synthesis of complex active ingredients.[11]

-

Polymer Chemistry: It is used as a monomer in polymerization reactions and as a crosslinking agent.[2]

Safety and Handling

This compound is a highly flammable liquid and should be handled with appropriate safety precautions.[2] It is harmful if swallowed, inhaled, or in contact with skin, and can cause skin and eye irritation.[2] It is also a suspected carcinogen.[2]

-

Storage: Store in a cool, dry, well-ventilated area in tightly sealed containers, away from heat, sparks, and open flames.[2]

-

Handling: Use non-sparking tools and explosion-proof equipment. Ensure adequate ventilation and use personal protective equipment (PPE), including gloves, safety goggles, and respiratory protection.[2]

This guide is intended to provide a detailed technical overview for professionals in research and development. Always consult the relevant Safety Data Sheet (SDS) before handling this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound [intersurfchem.net]

- 3. This compound | C4H8O | CID 7834 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 6. This compound(106-88-7) 1H NMR spectrum [chemicalbook.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. CN103772325A - Novel method for separating and purifying this compound - Google Patents [patents.google.com]

- 9. CN104311512A - Clean method for preparing this compound - Google Patents [patents.google.com]

- 10. m.youtube.com [m.youtube.com]

- 11. nbinno.com [nbinno.com]

Spectroscopic Profile of 1,2-Epoxybutane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for the compound 1,2-Epoxybutane (also known as ethyloxirane). The information presented herein is intended to support research, development, and quality control activities where the identification and characterization of this epoxide are crucial.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds. The following sections detail the ¹H and ¹³C NMR data for this compound.

Experimental Protocol: NMR Spectroscopy

The NMR spectra for this compound are typically acquired on a spectrometer operating at a frequency of 90 MHz or higher. The sample is prepared by dissolving a small amount of this compound in deuterated chloroform (CDCl₃), which serves as the solvent and provides an internal lock signal. Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0 ppm). The data is processed to show chemical shifts (δ) in parts per million (ppm), coupling constants (J) in Hertz (Hz), and signal integrals.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the five non-equivalent protons in the molecule. The chemical shifts and coupling constants provide detailed information about the electronic environment and connectivity of these protons.

| Proton Assignment | Chemical Shift (δ) ppm | Coupling Constants (J) Hz | Integration |

| H on C2 (methine) | ~2.9 | - | 1H |

| H on C1 (methylene) | ~2.7 | - | 1H |

| H on C1 (methylene) | ~2.4 | - | 1H |

| H on C3 (methylene) | ~1.6 | - | 2H |

| H on C4 (methyl) | ~1.0 | - | 3H |

Note: The methylene protons on C1 are diastereotopic and thus have different chemical shifts.

The following diagram illustrates the proton signaling pathways and their relationships within the this compound molecule.

Caption: 1H NMR Signaling Pathways in this compound.

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum of this compound provides information on the carbon framework of the molecule. Four distinct signals are observed, corresponding to the four carbon atoms.

| Carbon Assignment | Chemical Shift (δ) ppm |

| C1 (CH₂) of oxirane | ~52.2 |

| C2 (CH) of oxirane | ~51.5 |

| C3 (-CH₂-) of ethyl group | ~25.5 |

| C4 (-CH₃) of ethyl group | ~10.0 |

Infrared (IR) Spectroscopy

Infrared spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by specific absorption bands related to the vibrations of its chemical bonds, particularly those of the epoxide ring.

Experimental Protocol: IR Spectroscopy

The IR spectrum of this compound is typically recorded using a Fourier-Transform Infrared (FTIR) spectrometer. For a liquid sample like this compound, the spectrum can be obtained from a thin film of the neat (undiluted) liquid placed between two salt plates (e.g., NaCl or KBr), which are transparent to infrared radiation. The spectrum is recorded as percent transmittance versus wavenumber (cm⁻¹).

Characteristic IR Absorption Bands

The key to identifying this compound by IR spectroscopy lies in the characteristic vibrations of the three-membered epoxide ring.

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 1261 | Symmetric ring breathing | Strong |

| 904 | Asymmetric C-O-C stretch | Strong |

| 831 | Symmetric C-O-C stretch | Strong |

The following diagram visualizes the relationship between the key functional group vibrations and their corresponding IR absorption frequencies.

Caption: Key IR Vibrations of the Epoxide Ring in this compound.

Chirality and Stereochemistry of 1,2-Epoxybutane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Epoxybutane, also known as ethyloxirane, is a chiral epoxide that serves as a versatile building block in organic synthesis, particularly in the pharmaceutical industry. Its stereochemistry plays a crucial role in the biological activity of downstream products. This technical guide provides a comprehensive overview of the chirality and stereochemistry of this compound, including its synthesis in both racemic and enantiomerically enriched forms, methods for stereochemical analysis, and key chiroptical properties. Detailed experimental protocols for racemic synthesis via epoxidation with meta-chloroperoxybenzoic acid (m-CPBA) and for kinetic resolution of the racemate using Jacobsen's hydrolytic kinetic resolution (HKR) are presented. Furthermore, a validated chiral gas chromatography (GC) method for the separation and quantification of its enantiomers is detailed. This guide is intended to be a valuable resource for researchers and professionals working with this important chiral intermediate.

Introduction to the Chirality of this compound

This compound is a chiral molecule due to the presence of a stereocenter at the C2 carbon of the oxirane ring. Consequently, it exists as a pair of enantiomers: (R)-1,2-epoxybutane and (S)-1,2-epoxybutane. These enantiomers are non-superimposable mirror images of each other and exhibit identical physical properties, with the exception of their interaction with plane-polarized light. The synthesis of this compound from the achiral precursor 1-butene typically results in a racemic mixture, containing equal amounts of the (R) and (S) enantiomers.[1] The production of enantiomerically pure or enriched this compound is of significant interest as the stereochemistry of chiral building blocks is critical in the synthesis of pharmaceuticals and other biologically active molecules.[2]

Figure 1: Stereoisomers of this compound

A diagram illustrating the (R) and (S) enantiomers of this compound as non-superimposable mirror images.

Cahn-Ingold-Prelog (CIP) Priority Rules for this compound

The absolute configuration of the stereocenter in this compound is assigned using the Cahn-Ingold-Prelog (CIP) priority rules. The four groups attached to the chiral carbon (C2) are ranked based on the atomic number of the atoms directly bonded to it.

Figure 2: Cahn-Ingold-Prelog Priority Assignment for (R)-1,2-Epoxybutane

Application of CIP rules to assign priorities to the substituents on the chiral carbon of (R)-1,2-epoxybutane.

With the lowest priority group (H) pointing away from the viewer, the sequence from priority 1 to 2 to 3 is clockwise, thus assigning the (R) configuration. For the (S) enantiomer, this sequence is counter-clockwise.

Synthesis of Racemic and Enantiomerically Enriched this compound

Synthesis of Racemic this compound

A common and straightforward method for the synthesis of racemic this compound is the epoxidation of 1-butene using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA).[3]

Experimental Protocol: Epoxidation of 1-Butene with m-CPBA

-

Materials: 1-butene, meta-chloroperoxybenzoic acid (m-CPBA, ~77% purity), dichloromethane (DCM), saturated aqueous sodium bicarbonate solution, saturated aqueous sodium sulfite solution, brine, anhydrous magnesium sulfate.

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a drying tube, dissolve m-CPBA (1.1 equivalents) in dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Bubble 1-butene (1.0 equivalent) through the cooled solution or add a pre-weighed amount of condensed 1-butene.

-

Allow the reaction mixture to stir at 0 °C and then warm to room temperature overnight.

-

Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting alkene is consumed.

-

Upon completion, dilute the reaction mixture with DCM and transfer to a separatory funnel.

-

Wash the organic layer sequentially with saturated aqueous sodium sulfite solution, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford crude racemic this compound.

-

Purify the product by distillation.

-

Enantioselective Synthesis and Resolution

The preparation of enantiomerically enriched this compound can be achieved through asymmetric epoxidation of 1-butene or by kinetic resolution of the racemic mixture. One of the most effective methods for the latter is the hydrolytic kinetic resolution (HKR) developed by Jacobsen and co-workers.[4] This method utilizes a chiral salen-cobalt complex to selectively hydrolyze one enantiomer of the epoxide, leaving the unreacted epoxide enriched in the other enantiomer.

Experimental Protocol: Hydrolytic Kinetic Resolution of (±)-1,2-Epoxybutane

-

Materials: Racemic this compound, (R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II) [(R,R)-Jacobsen's catalyst], glacial acetic acid, water, diethyl ether.

-

Procedure:

-

In a flask, dissolve (R,R)-Jacobsen's catalyst (0.005 equivalents) in a minimal amount of toluene and add glacial acetic acid (0.005 equivalents). Stir the mixture in open air for 30 minutes to form the active Co(III) catalyst. Remove the solvent under reduced pressure.

-

To the activated catalyst, add racemic this compound (1.0 equivalent).

-

Cool the mixture to 0 °C and add water (0.5 equivalents) dropwise.

-

Allow the reaction to stir at room temperature for 12-24 hours.

-

Monitor the reaction progress and enantiomeric excess of the remaining epoxide by chiral GC.

-

Once the desired ee is reached (typically >99% for the unreacted epoxide at ~50% conversion), quench the reaction by adding diethyl ether.

-

Filter the mixture through a short plug of silica gel to remove the catalyst.

-

Carefully remove the solvent and unreacted starting material by distillation to obtain the enantiomerically enriched (S)-1,2-epoxybutane. The corresponding (R)-1,2-butanediol will remain as the higher-boiling residue.

-

Quantitative Data Summary

The following tables summarize key quantitative data for the enantiomers of this compound.

Table 1: Physical and Chiroptical Properties of this compound Enantiomers

| Property | (R)-(+)-1,2-Epoxybutane | (S)-(-)-1,2-Epoxybutane | Racemic this compound |

| CAS Number | 3760-95-0 | 30608-62-9 | 106-88-7 |

| Molecular Formula | C₄H₈O | C₄H₈O | C₄H₈O |

| Molecular Weight | 72.11 g/mol | 72.11 g/mol | 72.11 g/mol |

| Boiling Point | 63 °C | 63 °C | 63.3 °C[1] |

| Density (25 °C) | 0.837 g/mL | 0.837 g/mL | 0.83 g/cm³[1] |

| Specific Rotation ([α]²⁰/D, neat) | +10°[5] | -10°[6] | 0° |

Table 2: Comparison of Synthesis and Resolution Methods for this compound

| Method | Product | Typical Yield (%) | Typical Enantiomeric Excess (ee, %) | Reference |

| Epoxidation with m-CPBA | (±)-1,2-Epoxybutane | >90 | 0 | |

| Hydrolytic Kinetic Resolution | (S)-1,2-Epoxybutane | ~45 | >99 | [4] |

| Hydrolytic Kinetic Resolution | (R)-1,2-Butanediol | ~45 | High | [4] |

Stereochemical Analysis